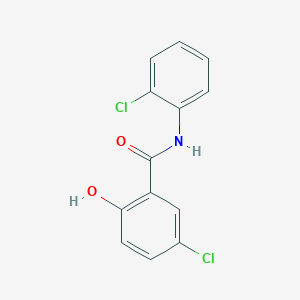

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

概要

説明

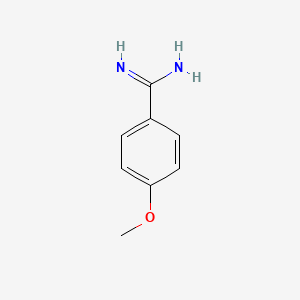

The compound “5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . They are used in a wide range of applications from pharmaceuticals to polymers.

Molecular Structure Analysis

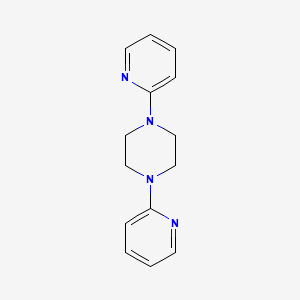

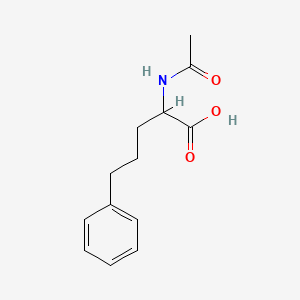

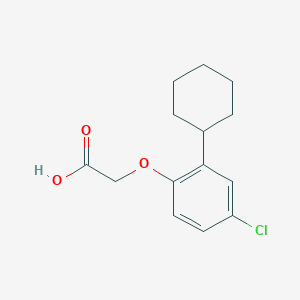

The molecular structure of this compound would be characterized by the presence of a benzamide group, which consists of a carboxamide group (a carbonyl group (C=O) and an amine group (NH2)) attached to a benzene ring. The ‘5-Chloro’ and ‘2-chlorophenyl’ parts of the name suggest that there are chlorine atoms attached to the benzene ring .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it might react with nucleophiles at the carbonyl carbon or undergo electrophilic aromatic substitution on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzamide group and chlorine atoms in this compound would likely make it relatively polar and could affect its solubility, melting point, and boiling point .科学的研究の応用

Anticancer Potential

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide has shown promising results in anticancer research. Studies have found that derivatives of this compound exhibit significant cytotoxicity against various human cancer cells, including breast, prostate, cervical cancer, and leukemia cells. Notably, this compound was most active in the nuclear factor-kappa B assay, suggesting its potential as an anticancer agent (Tang et al., 2017).

Antidiabetic Applications

Research into 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to this compound, has revealed antidiabetic properties. Specifically, these compounds have shown significant in vitro activity against α-glucosidase, an enzyme implicated in diabetes management. Molecular docking and dynamic simulation studies further support their potential as antidiabetic agents (Thakral et al., 2020).

Structural and Spectroscopic Analysis

Studies have also focused on the structural and spectroscopic analysis of this compound derivatives. These analyses are crucial for understanding the compound’s interaction with its environment, which is essential for its potential use in medicinal applications (Galal et al., 2018).

Antibacterial Activity

The compound and its derivatives have been evaluated for antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that certain derivatives demonstrate good antimicrobial activity, which could be beneficial in developing new antibacterial agents (Ienascu et al., 2022).

Apoptosis Induction in Cancer Cells

Some derivatives of this compound have been found to induce apoptosis in cancer cell lines. This finding suggests that these compounds could be effective in reducing cancer cell proliferation and may be potential candidates for cancer therapy (Imramovský et al., 2013).

Antiviral Properties

Research into analogues of this compound has shown potential as inhibitors of human adenovirus, indicating possible applications in treating viral infections, especially in immunocompromised patients (Xu et al., 2020).

Role in Treating Cerebral Edema

Some phenylbenzamide derivatives, including those structurally related to this compound, have been shown to inhibit Aquaporin-4, which could potentially reduce cerebral edema and improve outcomes in CNS injuries (Farr et al., 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to conformational changes in the target proteins, thereby modulating their activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be speculated that the compound might exert a variety of effects at the molecular and cellular levels, potentially leading to changes in cell function or viability.

特性

IUPAC Name |

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXLNBRHZDDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288968 | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6626-92-2 | |

| Record name | NSC58330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structure-activity relationship (SAR) study of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide in cancer research?

A1: The SAR study of this compound and its derivatives is crucial for understanding how modifications to its chemical structure affect its anti-cancer activity. [] This research investigates the compound's interaction with key targets involved in cancer development, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and tumor growth. By analyzing how different structural modifications alter the compound's potency and selectivity against cancer cells, researchers can identify promising candidates for further development as potential anti-cancer agents. []

Q2: How does the structural similarity of this compound to BH3I-2 contribute to understanding its potential mechanism of action?

A2: this compound serves as a simplified model compound for BH3I-2, a known small-molecule inhibitor of Bcl-2 proteins. [] Bcl-2 proteins are key regulators of apoptosis (programmed cell death), and their over-expression is often implicated in cancer cell survival. By studying the structural similarities and differences between this compound and BH3I-2, researchers can gain insights into potential binding interactions with Bcl-2 proteins and their subsequent effects on apoptosis. [] This information can guide the development of more potent and selective Bcl-2 inhibitors for cancer therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)